

Epirubicinol: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Epirubicinol

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Abstract

Epirubicinol is the primary and major metabolite of the anthracycline chemotherapeutic agent epirubicin. It is formed in the body through the reduction of the C-13 keto group of epirubicin, a metabolic conversion that significantly influences the parent drug's efficacy and toxicity profile. This technical guide provides a detailed overview of the chemical structure and stereochemistry of **epirubicinol**, including its IUPAC name, CAS number, and key structural features. While specific experimental data such as NMR and X-ray crystallography for **epirubicinol** are not widely available in public literature, this guide compiles available analytical methodologies for its quantification and discusses its known biological activity.

Chemical Structure and Stereochemistry

Epirubicinol is systematically known as the 13(S)-dihydro derivative of epirubicin. The metabolic reduction of the ketone at the C-13 position of the aglycone moiety of epirubicin results in the formation of a secondary alcohol. This conversion introduces a new chiral center at C-13, with the (S) configuration being the biologically formed stereoisomer.^{[1][2]}

The core structure of **epirubicinol** consists of a tetracyclic aglycone, which is attached to the amino sugar daunosamine via a glycosidic bond. The stereochemistry of the daunosamine sugar in **epirubicinol** remains the same as in the parent drug, epirubicin, including the characteristic epimerization at the C-4' position compared to doxorubicin.

Chemical Structure of **Epirubicinol**:

Caption: Chemical structure of **Epirubicinol** (13(S)-dihydroepirubicin).

Note: An explicit, experimentally verified 2D structure diagram of **epirubicinol** is not readily available. The above representation is based on the known structure of epirubicin and the established metabolic conversion at the C-13 position.

Key Structural and Stereochemical Features:

- **Tetracyclic Aglycone:** The planar tetracyclic ring system is characteristic of anthracyclines and is crucial for their intercalation into DNA.
- **Daunosamine Sugar:** The aminosugar moiety is essential for the molecule's interaction with DNA and topoisomerase II. The C4' epimeric configuration (axial hydroxyl group) distinguishes it from doxorubicinol.
- **C-13 Stereocenter:** The reduction of the C-13 ketone in epirubicin creates a chiral center with an (S)-configuration in **epirubicinol**. This stereochemistry is a critical determinant of its biological activity.

Physicochemical and Pharmacokinetic Data

While specific physicochemical data for isolated **epirubicinol** are scarce, some pharmacokinetic parameters related to its formation and elimination have been reported in the context of epirubicin metabolism.

Parameter	Value/Description	Reference(s)
IUPAC Name	(8S,10S)-10- {[(2R,4S,5R,6S)-4-amino-5- hydroxy-6-methyloxan-2- yl]oxy}-6,8,11-trihydroxy-8- [(1S)-1,2-dihydroxyethyl]-1- methoxy-5,7,8,9,10,12- hexahydrotetracene-5,12- dione	Inferred from Epirubicin structure
CAS Number	Not explicitly found for the (13S) isomer.	-
Molecular Formula	C27H31NO11	[3]
Molecular Weight	545.53 g/mol	[3]
Metabolic Pathway	Reduction of the C-13 keto- group of epirubicin.	[4]
Biological Activity	Approximately 10 times less cytotoxic than epirubicin.	

Experimental Protocols

Detailed experimental protocols for the synthesis of an **epirubicinol** standard are not readily available. However, methods for its quantitative analysis in biological matrices have been well-documented.

Quantification of Epirubicinol in Plasma and Saliva by HPLC

This method is suitable for the analysis of epirubicin and its metabolite **epirubicinol**.

Sample Preparation:

- To 1 mL of plasma or saliva, add an internal standard (e.g., doxorubicin).

- Perform a liquid-liquid extraction with a chloroform:2-propanol mixture (e.g., 6:1, v/v).
- Vortex the mixture and centrifuge to separate the phases.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 45°C.
- Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Conditions:

- Column: C18 reversed-phase column (e.g., Nucleosil 100 S C18, 5 µm).
- Mobile Phase: An isocratic mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact composition should be optimized for separation.
- Detection: Fluorescence detection with excitation and emission wavelengths of approximately 474 nm and 551 nm, respectively.
- Quantification: The concentration of **epirubicinol** is determined by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of the analyte.

Workflow for **Epirubicinol** Quantification:



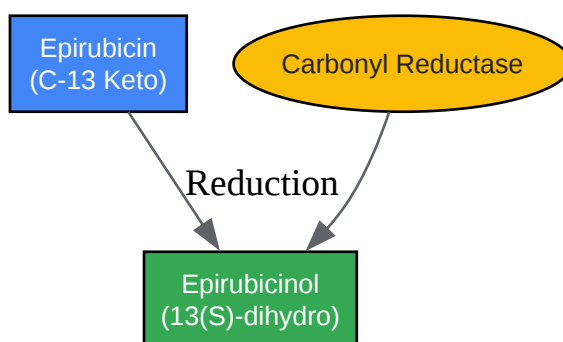
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Caption: Experimental workflow for HPLC quantification of **epirubicinol**.

Metabolic Pathway

Epirubicinol is the product of the metabolic reduction of epirubicin, a reaction catalyzed by carbonyl reductases in the liver and other tissues.

Metabolic Conversion of Epirubicin to **Epirubicinol**:



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Caption: Metabolic reduction of epirubicin to **epirubicinol**.

Spectroscopic and Crystallographic Data

As of the date of this document, specific ^1H NMR, ^{13}C NMR, and X-ray crystallographic data for isolated and purified **epirubicinol** are not available in the peer-reviewed scientific literature. The characterization of **epirubicinol** has been primarily achieved through chromatographic and mass spectrometric methods in the context of metabolic studies of epirubicin.

For researchers requiring spectroscopic data, it may be informative to refer to the published data for the analogous compound, doxorubicinol, bearing in mind the stereochemical difference at the C-4' position of the daunosamine sugar.

Conclusion

Epirubicinol, the 13(S)-dihydro metabolite of epirubicin, plays a significant role in the overall pharmacological profile of its parent drug. While a complete physicochemical and spectroscopic characterization of the isolated compound is lacking in the current literature, robust analytical methods for its quantification in biological samples are well-established. Further research into the synthesis and detailed structural elucidation of **epirubicinol** would be invaluable for a more comprehensive understanding of its biological properties and its contribution to the clinical effects of epirubicin.

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